(4-(1H-Imidazol-2-yl)phenyl)methanamine
Overview
Description
(4-(1H-Imidazol-2-yl)phenyl)methanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the broader class of imidazole derivatives, known for their significant roles in various biological and chemical processes. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . Another approach is the Wallach synthesis, which uses alpha-halo ketones and ammonia .
Industrial Production Methods: Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted imidazoles under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-(1H-Imidazol-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(4-(1H-Imidazol-2-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and can bind to metal ions.
Industry: Utilized in the development of dyes, agrochemicals, and catalysts.
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. This coordination can inhibit or activate specific pathways, leading to its therapeutic effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
- (1H-Imidazol-1-yl)phenylmethanamine
- (1H-Imidazol-2-yl)phenylmethanone
- (1H-Imidazol-1-yl)phenylmethanol
Comparison: (4-(1H-Imidazol-2-yl)phenyl)methanamine is unique due to the specific positioning of the methanamine group, which influences its reactivity and binding properties. Compared to (1H-Imidazol-1-yl)phenylmethanamine, the 2-position imidazole derivative has different electronic properties, affecting its interaction with biological targets. The presence of the methanamine group also enhances its solubility and potential for forming hydrogen bonds, making it more versatile in various applications .
Properties
IUPAC Name |
[4-(1H-imidazol-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVYAZGWHECCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573894 | |
Record name | 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326409-72-7 | |
Record name | 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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